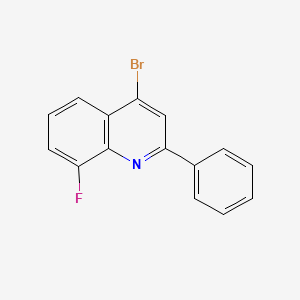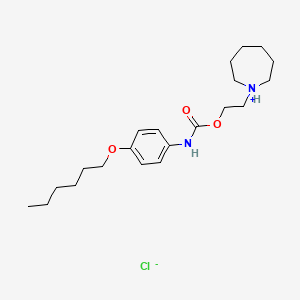
2-(4,4-Bis(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the indolium family and is characterized by its complex structure, which includes multiple dimethylamino groups and a butadienyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the Wittig reaction between chloromethylene (triphenyl)phosphine ylide and 4-(dimethylamino)benzaldehyde, followed by hydrochloric acid elimination . This reaction forms the butadienyl linkage, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the butadienyl linkage.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to saturated compounds.
科学的研究の応用
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
作用機序
The mechanism of action of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride involves its ability to absorb light and transfer energy. This property makes it useful in applications like photodynamic therapy, where it can generate reactive oxygen species upon light activation. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another compound with dimethylamino groups but different core structure.
Uniqueness
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific combination of functional groups and its ability to act as a versatile dye and reagent in various scientific fields. Its structure allows for a range of chemical modifications, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
54268-69-8 |
|---|---|
分子式 |
C31H36ClN3 |
分子量 |
486.1 g/mol |
IUPAC名 |
4-[1-[4-(dimethylamino)phenyl]-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C31H36N3.ClH/c1-31(2)28-12-8-9-13-29(28)34(7)30(31)14-10-11-27(23-15-19-25(20-16-23)32(3)4)24-17-21-26(22-18-24)33(5)6;/h8-22H,1-7H3;1H/q+1;/p-1 |
InChIキー |
VAASUAVHNVHECY-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)


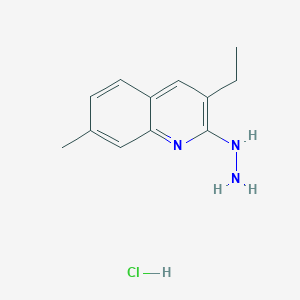
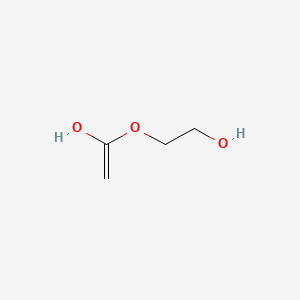
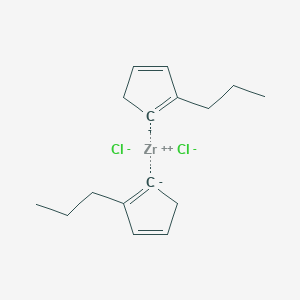
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
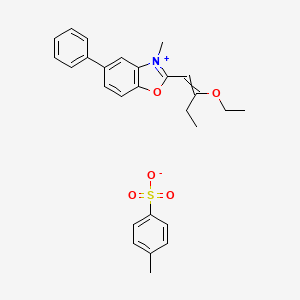
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

